molecular formula C9H9N3O B1491749 3-(Azetidin-3-yloxy)picolinonitrile CAS No. 1526564-77-1

3-(Azetidin-3-yloxy)picolinonitrile

Cat. No. B1491749
CAS RN: 1526564-77-1
M. Wt: 175.19 g/mol
InChI Key: CISAFLWSJLZWCF-UHFFFAOYSA-N
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Description

“3-(Azetidin-3-yloxy)picolinonitrile” is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 g/mol.


Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yloxy)picolinonitrile” consists of a picolinonitrile group attached to an azetidin-3-yloxy group . The azetidine ring is a four-membered heterocycle, which contributes to the unique reactivity of this compound .


Chemical Reactions Analysis

The reactivity of azetidines, such as “3-(Azetidin-3-yloxy)picolinonitrile”, is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Chemical Reactivity : Research has shown various methods for synthesizing azetidine derivatives and their applications in creating complex molecules. For instance, the development of azetidines, azetidin-2-ones, and their transformation into piperidines, pyrrolidines, and other valuable chemical entities illustrate the versatility of these compounds in organic synthesis (Singh, D’hooghe, & Kimpe, 2008). Furthermore, azetidines have been utilized as precursors for pincer ligands in the preparation of CC'N-osmium complexes, showcasing their application in coordination chemistry and material science (Casarrubios et al., 2015).

Applications in Drug Discovery : Azetidine derivatives have been explored for their biological activities, including antibacterial and antimicrobial properties. For example, 7-azetidinylquinolones have been synthesized and evaluated for their activity against various bacterial strains, with structure-activity relationship studies revealing the importance of stereochemistry in enhancing their antibacterial efficacy (Frigola et al., 1995). Similarly, azetidin-2-one fused quinoline derivatives have shown promise in antimicrobial screening, indicating their potential in developing new antimicrobial agents (Nayak, Shrivastava, & Singhai, 2016).

properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-4-8-9(2-1-3-12-8)13-7-5-11-6-7/h1-3,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISAFLWSJLZWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(N=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azetidin-3-yloxy)picolinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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